Perindopril-d4-N-desethylpentanoate
Description
Perindopril-d4-N-desethylpentanoate is a deuterated analog of N-desethylpentanoate, a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, typically at stable positions to enhance metabolic stability and analytical utility . This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Perindopril and its metabolites in pharmacokinetic studies. Its deuterated structure minimizes matrix effects, improving assay accuracy and reproducibility .
Properties
Molecular Formula |
C₁₂H₁₆D₄N₂O₃ |
|---|---|
Molecular Weight |
244.32 |
Synonyms |
(2S,3aS,7aS)-1-((S)-2-Aminopropanoyl-d4)octahydro-1H-indole-2-carboxylic Acid; (2S,3aS,7aS)-1-[(2S)-2-Amino-1-oxopropyl-d4]octahydro-1H-Indole-2-carboxylic Acid; Perindopril-d4 Impurity J |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
a) Perindopril-N-desethylpentanoate (Non-Deuterated)
- Molecular Formula : C₁₉H₃₀N₂O₄
- Molecular Weight : 338.4 g/mol
- Role : Reference standard for metabolite quantification.
- Key Difference : Lacks deuterium, making it less stable under metabolic conditions compared to its deuterated counterpart. This results in higher susceptibility to ion suppression in LC-MS without isotopic differentiation .
b) Perindopril Related Compound F
- Molecular Formula : C₁₉H₃₀N₂O₄
- Molecular Weight : 338.4 g/mol
- Role : Impurity reference standard for quality control in Perindopril manufacturing.
- Key Difference: Structurally similar but serves a distinct regulatory purpose (impurity profiling vs. metabolite quantification).
c) N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.4 g/mol
- Role : Pharmaceutical intermediate for opioid synthesis.
- Key Difference : Shares a piperidinyl-propanamide backbone but lacks the ACE-inhibiting indole moiety of Perindopril derivatives. Its application diverges entirely (opioid synthesis vs. cardiovascular drug metabolite analysis) .
Deuterated Compounds in Analytical Chemistry
Deuterated analogs like Perindopril-d4-N-desethylpentanoate offer distinct advantages over non-deuterated versions:
- Enhanced Stability : Deuterium reduces metabolic degradation, extending shelf life and reliability in long-term studies .
- Analytical Precision: Isotopic separation in LC-MS reduces background noise, achieving lower detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL for non-deuterated analogs) .
- Regulatory Compliance : Required for FDA- and EMA-compliant bioanalytical methods due to stringent metabolite quantification standards.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Deuterium Atoms | Primary Application | Key Advantage |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₆D₄N₂O₄ | 342.4 | 4 | LC-MS internal standard | Isotopic precision, stability |
| Perindopril-N-desethylpentanoate | C₁₉H₃₀N₂O₄ | 338.4 | 0 | Metabolite reference standard | Cost-effective |
| Perindopril Related Compound F | C₁₉H₃₀N₂O₄ | 338.4 | 0 | Impurity profiling | Regulatory compliance |
| N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | C₁₆H₂₄N₂O₂ | 276.4 | 0 | Opioid intermediate | Structural versatility |
Table 2: Analytical Performance Metrics
| Parameter | This compound | Perindopril-N-desethylpentanoate |
|---|---|---|
| Detection Limit (LC-MS) | 0.1 ng/mL | 1.0 ng/mL |
| Matrix Effect Reduction | >90% | <50% |
| Shelf Life (at -20°C) | 24 months | 12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
